
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 304477-40-5) is a pyrazole-based heterocyclic compound featuring a methyl group at the 1-position, a phenyl group at the 3-position, and a carbaldehyde moiety at the 4-position of the pyrazole ring. This structure combines aromaticity, electron-withdrawing (CHO), and electron-donating (methyl) groups, making it a versatile intermediate in medicinal and synthetic chemistry. It is commercially available through multiple suppliers , facilitating its use in drug discovery and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with phosphorus oxychloride at temperatures ranging from 90 to 100°C . Another method includes the reaction of pyrazole derivatives with formaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Methyl-3-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound used in organic synthesis for pharmaceutical and agrochemical development, material science, and biochemical research . It has a molecular formula of C₁₁H₁₀N₂O and a molecular weight of roughly 186.21 g/mol. The compound features a pyrazole ring and an aldehyde functional group (-CHO) at the 4-position of the pyrazole.
Applications
This compound is a versatile compound with applications in pharmaceutical development, agricultural chemistry, material science, organic synthesis, and biochemical research .
Pharmaceutical Development
This compound serves as a key intermediate in synthesizing anti-inflammatory and analgesic drugs . Studies indicate that it has potential as an anti-inflammatory agent and shows promise in modulating biological pathways related to inflammation and pain. Furthermore, compounds containing 1H-pyrazole may inhibit the growth of several cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancer cells .
Agricultural Chemistry
This compound is used in formulating agrochemicals like pesticides and herbicides to enhance crop protection and yield .
Material Science
This compound is explored for creating novel materials with specific electronic properties, which can be useful in developing sensors and electronic devices . The molecule's structure allows it to potentially bind to metal ions, making it a candidate for developing new ligands for applications in catalysis and material science.
Organic Synthesis
It acts as a versatile building block in organic synthesis, allowing chemists to efficiently create complex molecules . Various synthetic methods, including the reaction of N-phenylethylhydrazine with ethoxymethylene acetoacetate followed by cyclization and deprotection, have been used to synthesize this compound. Other methods involve the condensation of N-phenylethylhydrazinecarboxaldehyde with acetylacetone and subsequent deprotection.
Research in Biochemistry
The compound is valuable in biochemical research, particularly in studying enzyme interactions and metabolic pathways .
Other potential applications
- Antimicrobial Agents: The compound exhibits antibacterial and antifungal activity against various pathogenic strains, suggesting its potential as a lead molecule for developing new antimicrobial agents.
- Anti-cancer activity: Substituted pyrazoles have demonstrated selective anti-proliferative actions on many human cancer cells and hold promise as inhibitors of cellular proliferation . Anti-cancer activity of Schiff bases of pyrazole-4-carbaldehyde derivatives are also reported .
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Structural and Electronic Features
The target compound’s key differentiator is its methyl group at the 1-position, which contrasts with substituents like benzoyl, sulfanyl, or substituted phenyl groups in analogs. These structural variations influence electronic properties, steric bulk, and intermolecular interactions:
Compound Name | 1-Position Substituent | 3-Position Substituent | Key Functional Groups | Electronic Effects (1-Position) |
---|---|---|---|---|
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Methyl | Phenyl | CHO | Electron-donating (CH₃) |
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Benzoyl | Phenyl | CHO | Electron-withdrawing (C=O) |
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenyl | Methyl | Cl, OPh, CHO | Electron-withdrawing (Cl) |
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde | Methyl | CF₃, SPh | CHO | Strongly electron-withdrawing (CF₃) |
Key Observations :
- Methyl vs.
- Electron-Donating vs. In contrast, benzoyl or trifluoromethyl groups (electron-withdrawing) may enhance metabolic stability .
Key Observations :
- The methyl group in the target compound avoids the need for nucleophilic substitution or benzoylation steps, streamlining synthesis.
- Derivatives with phenoxy or sulfanyl groups require harsh conditions (e.g., KOH/DMSO) , increasing complexity.
Physicochemical Properties
Substituents significantly impact solubility, melting points, and spectral characteristics:
Key Observations :
- The carbaldehyde group consistently shows IR stretches near 1640 cm⁻¹ and ¹H NMR signals at δ ~9.2 ppm .
- Melting points are influenced by substituent bulk; chlorophenoxy derivatives exhibit higher melting points due to increased crystallinity .
Key Observations :
- Electron-Donating Groups : Para-substituted electron-donating groups (e.g., -OCH₃) enhance antioxidant activity by stabilizing free radicals via resonance .
- Chlorophenoxy Derivatives: The 4-chlorophenoxy group improves antimicrobial activity, likely through hydrophobic interactions with bacterial membranes .
- Target Compound’s Potential: The methyl group may confer moderate bioactivity, but optimization (e.g., introducing para-substituents on the phenyl ring) could enhance efficacy.
Biological Activity
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a methyl and a phenyl group, as well as an aldehyde functional group at the 4-position. This unique structure contributes to its interaction with biological targets, influencing its pharmacological profile.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity, particularly against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) through mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds derived from pyrazole structures have demonstrated significant inhibition of microtubule assembly, leading to enhanced apoptosis in cancer cells at concentrations as low as 1.0 μM .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | Concentration (μM) | Effect on Cell Viability |
---|---|---|---|
7d | MDA-MB-231 | 1.0 | Induces apoptosis |
10c | HepG2 | 2.5 | Cell cycle arrest |
7h | MDA-MB-231 | 10.0 | Enhances caspase-3 activity |
Anti-inflammatory Activity
The compound also shows promising anti-inflammatory properties. Research has found that related pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain analogs exhibited up to 85% inhibition of these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | Cytokine Target | Inhibition (%) at 10 μM |
---|---|---|
Compound A | TNF-α | 76 |
Compound B | IL-6 | 86 |
Antimicrobial Properties
Additionally, the biological profile of this compound includes antimicrobial activity. Compounds within this class have been tested against various bacterial strains, showing significant inhibition rates comparable to established antibiotics .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound enhances caspase activity, leading to programmed cell death in cancer cells.
- Cytokine Inhibition : It interferes with the signaling pathways responsible for inflammation, reducing the production of pro-inflammatory cytokines.
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule formation, which is crucial for cell division in cancer cells.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- A study on a series of pyrazole-based compounds demonstrated their ability to induce apoptosis in breast cancer cell lines while maintaining low toxicity levels in normal cells.
- Another investigation focused on the anti-inflammatory effects of these compounds in animal models, where they significantly reduced edema and pain responses comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Properties
IUPAC Name |
1-methyl-3-phenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSFPCDQTDLOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345357 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304477-40-5 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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